molecular formula C4HF2IN2 B6598895 2,4-difluoro-5-iodopyrimidine CAS No. 161124-02-3

2,4-difluoro-5-iodopyrimidine

Cat. No.: B6598895
CAS No.: 161124-02-3
M. Wt: 241.97 g/mol
InChI Key: WUYUFHOCJSYPSX-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-iodopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that contain nitrogen atoms at positions 1 and 3 of a six-membered ring. The presence of fluorine and iodine atoms in the 2,4 and 5 positions, respectively, imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-5-iodopyrimidine typically involves halogen exchange reactions or diazotization followed by iodination. One common method includes the reaction of 2,4-difluoropyrimidine with iodine in the presence of a suitable catalyst under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogen exchange reactions using advanced reactors that ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-iodopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or acetonitrile.

    Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate in solvents such as ethanol or water.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.

Scientific Research Applications

2,4-Difluoro-5-iodopyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-difluoro-5-iodopyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of fluorine atoms can enhance the binding affinity and specificity of the compound for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-5-iodopyrimidine is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and its interactions with biological targets, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2,4-difluoro-5-iodopyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF2IN2/c5-3-2(7)1-8-4(6)9-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYUFHOCJSYPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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